
2-Methylindolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-indolinamine is an organic compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities. The structure of 2-Methyl-6-indolinamine consists of an indole ring system with a methyl group at the 2-position and an amino group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-indolinamine can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-methylindoline. This method uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the indoline to the desired amine . Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole derivative .
Industrial Production Methods
Industrial production of 2-Methyl-6-indolinamine typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-indolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the indole ring or the amino group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
2-Methyl-6-indolinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-indolinamine involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation . By inhibiting IDO, 2-Methyl-6-indolinamine can modulate immune responses, making it a potential candidate for immunotherapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: The parent compound of the indole family, known for its aromatic properties and biological activities.
2-Methylindole: Similar to 2-Methyl-6-indolinamine but lacks the amino group at the 6-position.
6-Aminoindole: Similar structure but without the methyl group at the 2-position.
Uniqueness
2-Methyl-6-indolinamine is unique due to the presence of both a methyl group at the 2-position and an amino group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
103796-39-0 |
|---|---|
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
2-methyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C9H12N2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-3,5-6,11H,4,10H2,1H3 |
Clé InChI |
SVLIYUWVAZNKJY-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(N1)C=C(C=C2)N |
SMILES canonique |
CC1CC2=C(N1)C=C(C=C2)N |
Synonymes |
Indoline, 6-amino-2-methyl- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


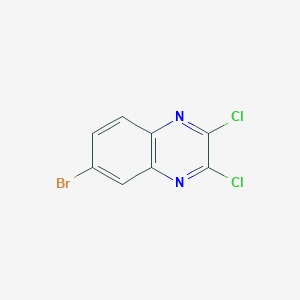
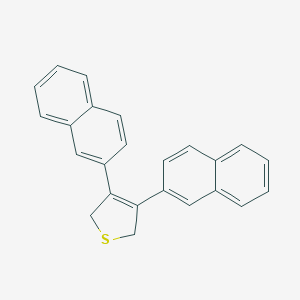
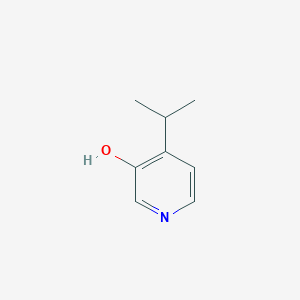




![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)

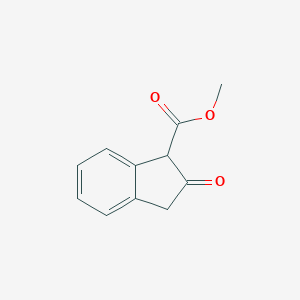
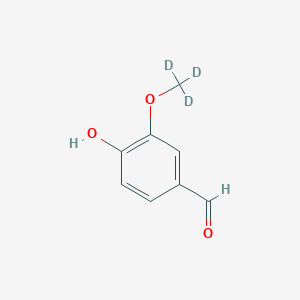

![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)

